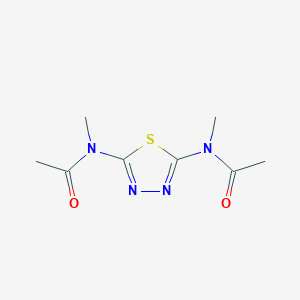
3-Chloropyrrolidine-2,5-dione
Übersicht
Beschreibung
It is a white solid used primarily as a chlorinating agent and a mild oxidant in organic synthesis . The compound is characterized by a five-membered pyrrolidine ring with a chlorine atom attached to the nitrogen atom, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloropyrrolidine-2,5-dione can be synthesized from succinimide by treating it with chlorine sources such as sodium hypochlorite (bleach), t-butylhypochlorite, or chlorine gas . The reaction typically involves the chlorination of succinimide in an aqueous or organic solvent, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of succinimide in large-scale reactors. The process is optimized to ensure high yields and purity of the product. The reaction conditions, such as temperature, solvent, and chlorine source, are carefully controlled to achieve efficient chlorination and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Chlorination: It acts as a chlorinating agent, introducing chlorine atoms into organic molecules.
Oxidation: It serves as a mild oxidant, capable of oxidizing primary and secondary alcohols to aldehydes and ketones.
Common Reagents and Conditions:
Chlorination: Common reagents include electron-rich arenes such as aniline and mesitylene, which are readily monochlorinated by this compound.
Major Products:
Chlorination: The major products are chlorinated derivatives of the starting materials.
Oxidation: The major products are aldehydes and ketones derived from the oxidation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-Chloropyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-chloropyrrolidine-2,5-dione involves the transfer of a chlorine atom to the target molecule. This chlorination reaction occurs through the formation of a highly reactive N–Cl bond, which acts as a source of “Cl+” (chloronium ion) . The compound can also function as an oxidant by accepting electrons from the substrate, leading to the formation of oxidized products . In the context of enzyme inhibition, this compound interacts with the active site of carbonic anhydrase isoenzymes, inhibiting their catalytic activity .
Vergleich Mit ähnlichen Verbindungen
N-Bromosuccinimide: Similar to 3-chloropyrrolidine-2,5-dione, N-bromosuccinimide is used as a brominating agent in organic synthesis.
N-Iodosuccinimide: This compound serves as an iodinating agent and shares similar reactivity with this compound.
Uniqueness: this compound is unique due to its specific reactivity as a chlorinating agent and mild oxidant. Its ability to selectively chlorinate electron-rich arenes and oxidize alcohols makes it a valuable reagent in organic synthesis . Additionally, its role as a carbonic anhydrase inhibitor highlights its potential in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-chloropyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJZMVSJWUHDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559849 | |
| Record name | 3-Chloropyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61682-80-2 | |
| Record name | 3-Chloropyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one](/img/structure/B3354998.png)
![2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3355011.png)
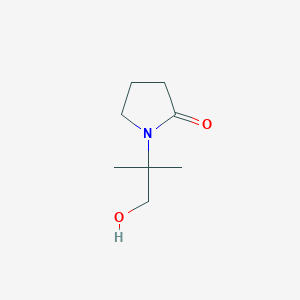
![3-benzyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3355020.png)
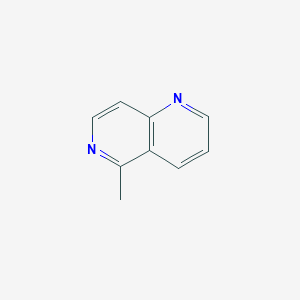
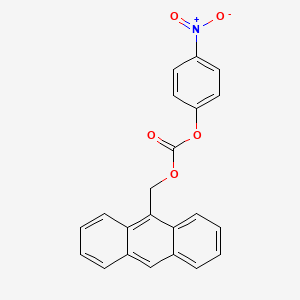
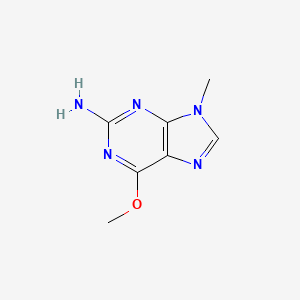
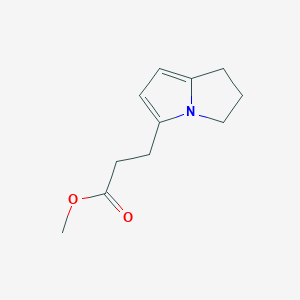
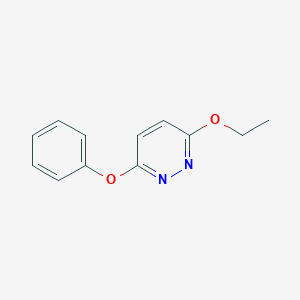
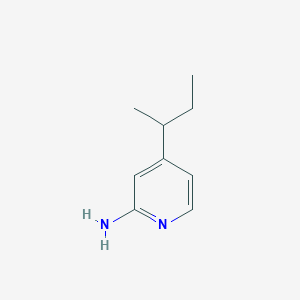
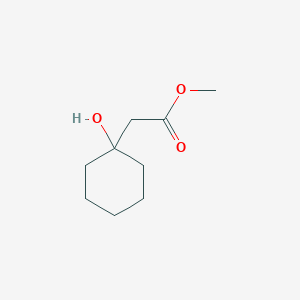
![4-chloro-1-methyl-3H-imidazo[4,5-c]pyridin-2-one](/img/structure/B3355083.png)
![4-Methyl-1,5-dihydropyrido[3,2-b]indol-2-one](/img/structure/B3355091.png)
